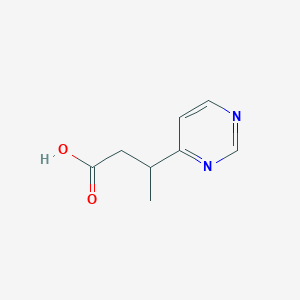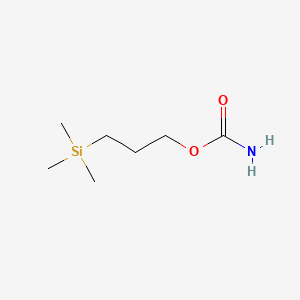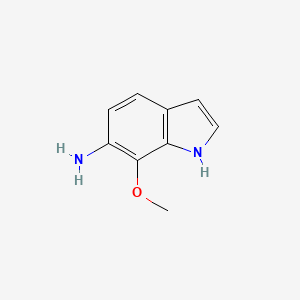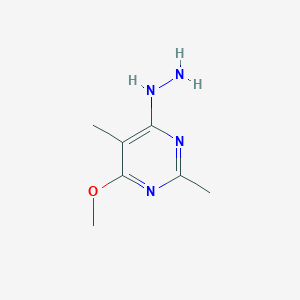
N-ethylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylquinolin-8-amine is an organic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylquinolin-8-amine can be synthesized through various methods. One common approach involves the reaction of quinoline with ethylamine under specific conditions. Another method includes the reduction of 8-nitroquinoline to 8-aminoquinoline, followed by alkylation with ethyl halides . The reaction conditions typically involve the use of catalysts such as stannous chloride or indium chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-ethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to quinoline or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
N-ethylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: It is used in the development of fluorescent probes for biological imaging.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethylquinolin-8-amine involves its interaction with specific molecular targets. In medicinal applications, it can act as a ligand for various enzymes and receptors, modulating their activity. The compound’s effects are often mediated through pathways involving single electron transfer (SET) mechanisms, where it participates in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethylquinolin-8-amine include:
8-aminoquinoline: A structural analog with similar chemical properties.
8-hydroxyquinoline: Another quinoline derivative with hydroxyl functionality.
Quinoxalines: Isomeric compounds with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its ethylamine substitution, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N-ethylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h3-8,12H,2H2,1H3 |
InChI Key |
KQQJLXPIKPOAOD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![3-Ethylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11917203.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)








